molecular formula C13H13ClN2O2S B8622138 N-(3-Chloro-4-(4-methylpyridin-3-yl)phenyl)methanesulfonamide

N-(3-Chloro-4-(4-methylpyridin-3-yl)phenyl)methanesulfonamide

Cat. No.: B8622138
M. Wt: 296.77 g/mol
InChI Key: FWHHUMYIGOBTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-(4-methylpyridin-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-9-5-6-15-8-12(9)11-4-3-10(7-13(11)14)16-19(2,17)18/h3-8,16H,1-2H3

InChI Key

FWHHUMYIGOBTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 27 (0.102 g, 0.466 mmol) and methanesulfonyl chloride (0.043 mL, 0.560 mmol) in DMF (3.26 mL) was added sodium hydride (0.037 g, 0.933 mmol) at room temperature. The reaction mixture was allowed to stir at room temperature for 3 days, then quenched with saturated aqueous NH4Cl solution and diluted with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (5×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue, which was further dried under high vacuum. The crude material was dissolved in CH2Cl2 and purified by silica gel chromatography using an ISCO machine (12 g column, 30 mL/min, 0-10% MeOH in CH2Cl2 over 25 min, tr=14 min) to afford the title compound (5.1 mg, 0.016 mmol, 3.54% yield) as a white solid.
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Name
Quantity
3.26 mL
Type
solvent
Reaction Step One
Yield
3.54%

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